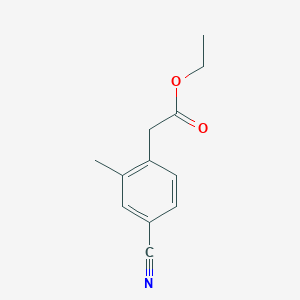

Ethyl 2-(4-cyano-2-methylphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-cyano-2-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)7-11-5-4-10(8-13)6-9(11)2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSCMDQZAVIBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing of Ethyl 2 4 Cyano 2 Methylphenyl Acetate

While a specific, documented industrial synthesis for Ethyl 2-(4-cyano-2-methylphenyl)acetate is not readily found in the public domain, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common strategy would involve a multi-step process starting from readily available precursors.

A likely synthetic pathway would begin with a suitable substituted toluene (B28343) derivative. For instance, starting with 2-methyl-4-aminobenzonitrile, a Sandmeyer reaction could be employed to introduce the cyano group at the 4-position of the toluene ring. rsc.orgdrugbank.compatsnap.comdntb.gov.uaacs.org The Sandmeyer reaction is a well-established method for converting primary aromatic amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate.

Once the 4-cyano-2-methylbenzonitrile is obtained, the next step would be the introduction of the acetic acid ester side chain. This can be achieved through various methods. One common approach is the palladium-catalyzed cross-coupling of an appropriate starting material. chemicalbook.cominventivapharma.comchemicalbook.comchemicalbook.comnih.gov For example, conversion of the methyl group on the toluene ring to a benzylic halide, such as 4-cyano-2-methylbenzyl bromide, would provide a substrate for nucleophilic substitution with a cyanide source to yield 2-(4-cyano-2-methylphenyl)acetonitrile.

The resulting 2-(4-cyano-2-methylphenyl)acetonitrile can then be subjected to hydrolysis under acidic or basic conditions to afford 2-(4-cyano-2-methylphenyl)acetic acid. Finally, the carboxylic acid can be esterified to the desired ethyl ester using standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.comnii.ac.jp

An alternative approach could involve the direct cyanation of a pre-functionalized phenylacetate (B1230308) derivative, although this might present challenges related to regioselectivity.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of Ethyl 2-(4-cyano-2-methylphenyl)acetate are not extensively reported. However, based on its molecular structure and by analogy to similar compounds, several properties can be inferred.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Observation |

| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid at room temperature. |

| Melting Point | Expected to be in the lower range for a solid, or it may exist as a liquid at ambient temperatures. |

| Boiling Point | Expected to be significantly above 200 °C at atmospheric pressure, with a lower boiling point under reduced pressure. |

| Solubility | Likely to be soluble in common organic solvents such as ethanol (B145695), ethyl acetate (B1210297), dichloromethane, and acetone. Its solubility in water is expected to be low due to the presence of the aromatic ring and the ethyl ester group. |

| Density | Expected to be slightly denser than water. |

Computational and Theoretical Studies on Ethyl 2 4 Cyano 2 Methylphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. materialsciencejournal.orgresearchgate.net A small energy gap generally indicates a molecule is more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites. Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that examines the filled and unfilled orbitals of a molecule to provide a detailed picture of its bonding and electronic structure. It translates the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds, lone pairs, etc.). NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, and determining the hybridization of atomic orbitals within the molecule.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction mechanism. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes. For example, computational studies on the synthesis of related cyanoacetate (B8463686) derivatives have explored mechanisms like the Knoevenagel condensation. oiccpress.com

Reactivity Profiles and Derivatization Chemistry of Ethyl 2 4 Cyano 2 Methylphenyl Acetate

Chemical Transformations of the Ester Functional Group

The ester group in ethyl 2-(4-cyano-2-methylphenyl)acetate is susceptible to various nucleophilic acyl substitution reactions.

One of the most common transformations is hydrolysis , which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-cyano-2-methylphenyl)acetic acid. nih.govmendeley.comresearchgate.net Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide, proceeds via a saponification mechanism. wikipedia.org Acid-catalyzed hydrolysis, typically using a strong mineral acid, is also an effective method. wikipedia.org

Another important reaction is reduction . The ester can be reduced to the corresponding primary alcohol, 2-(4-cyano-2-methylphenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. patsnap.com The reaction proceeds by nucleophilic addition of a hydride ion to the ester carbonyl group.

Transesterification is also a possibility, where the ethyl group of the ester is exchanged with another alkyl group by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Finally, amidation can occur, where the ester reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide.

Table 1: Chemical Transformations of the Ester Functional Group

| Reaction Type | Reagents | Product |

| Hydrolysis (Basic) | NaOH, H₂O | 2-(4-cyano-2-methylphenyl)acetic acid |

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-(4-cyano-2-methylphenyl)acetic acid |

| Reduction | LiAlH₄, then H₂O | 2-(4-cyano-2-methylphenyl)ethanol |

| Transesterification | R'OH, H⁺ or RO⁻ | 2-(4-cyano-2-methylphenyl)acetate (with different ester group) |

| Amidation | NH₃ or R'NH₂ or R'₂NH | 2-(4-cyano-2-methylphenyl)acetamide |

Reactions Involving the Nitrile (Cyano) Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. chemistrysteps.com

Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. wikipedia.org Partial hydrolysis under controlled acidic or basic conditions can yield 2-carbamoyl-2-methylphenyl)acetic acid. chemistrysteps.com More vigorous hydrolysis, typically with strong acids or bases and heat, will convert the nitrile all the way to the carboxylic acid, resulting in a dicarboxylic acid derivative. chemistrysteps.comlibretexts.org

Reduction of the nitrile group typically yields a primary amine. wikipedia.org This can be achieved through catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide, under a hydrogen atmosphere. researchgate.netlibretexts.org Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used to effect this transformation. libretexts.orgyoutube.com It is also possible to selectively reduce the nitrile to an aldehyde using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis. wikipedia.orgyoutube.com

Addition of Grignard reagents to the nitrile group, followed by hydrolysis, can produce ketones. libretexts.org This reaction provides a useful method for forming new carbon-carbon bonds.

Table 2: Reactions Involving the Nitrile (Cyano) Group

| Reaction Type | Reagents | Product |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | 2-(4-carbamoyl-2-methylphenyl)acetic acid |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (strong, heat) | 2-(4-carboxy-2-methylphenyl)acetic acid |

| Reduction to Amine | H₂/Raney Ni or LiAlH₄ | Ethyl 2-(4-(aminomethyl)-2-methylphenyl)acetate |

| Reduction to Aldehyde | DIBAL-H, then H₃O⁺ | Ethyl 2-(4-formyl-2-methylphenyl)acetate |

| Addition of Grignard Reagent | R'MgX, then H₃O⁺ | Ethyl 2-(4-(acyl)-2-methylphenyl)acetate |

Modifications and Derivatizations on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The existing substituents on the ring—the cyano group and the alkyl acetate (B1210297) group—will direct the position of the incoming electrophile.

The cyano group is a deactivating, meta-directing group due to its electron-withdrawing nature. wikipedia.org The alkyl group is an activating, ortho, para-directing group. wikipedia.org The directing effects of these two groups are opposing. The position of substitution will depend on the specific reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the ring. masterorganicchemistry.com

Table 3: Potential Modifications on the Phenyl Ring

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-cyano-2-methyl-x-nitrophenyl)acetate |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ethyl 2-(x-bromo-4-cyano-2-methylphenyl)acetate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 2-(4-cyano-2-methyl-x-sulfophenyl)acetate |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ethyl 2-(x-alkyl-4-cyano-2-methylphenyl)acetate |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ethyl 2-(x-acyl-4-cyano-2-methylphenyl)acetate |

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

This compound serves as a crucial building block in the synthesis of a variety of more complex organic molecules, including pharmaceuticals and heterocyclic compounds. googleapis.com

The presence of the nitrile and the active methylene (B1212753) group (the CH₂ group adjacent to the ester and the phenyl ring) makes this compound a suitable precursor for the synthesis of various heterocyclic systems. For example, it can be used in reactions to form pyridones, pyrimidines, and other nitrogen-containing heterocycles through condensation reactions with other reagents. sciforum.net The nitrile group itself can participate in cyclization reactions to form part of a heterocyclic ring. researchgate.net

This compound is a known intermediate in the synthesis of the antihistamine drug Bilastine . googleapis.comgoogle.comgoogle.com In the synthesis of Bilastine, the functional groups of this compound are sequentially modified in a multistep process. For example, the nitrile group can be reduced to an amine, which is then further elaborated. The ester group can be hydrolyzed to the carboxylic acid at a later stage in the synthesis. googleapis.compatsnap.com Its utility as a precursor highlights the importance of having multiple, selectively reactive functional groups within a single molecule.

Applications in Advanced Chemical and Materials Research

Role in Polymer Science: Comonomer and Material Modification

While direct studies on the use of Ethyl 2-(4-cyano-2-methylphenyl)acetate in polymer science are not extensively documented, its structural analogues, particularly ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, have been investigated as comonomers for modifying commercial polymers. These related compounds are typically synthesized through a Knoevenagel condensation of a ring-substituted benzaldehyde (B42025) with ethyl cyanoacetate (B8463686). researchgate.netchemrxiv.org

Research on these similar compounds demonstrates their ability to be copolymerized with monomers like vinyl acetate (B1210297), styrene, and various acrylic esters through radical initiation. researchgate.net The inclusion of such cyano-functionalized comonomers into a polymer backbone can significantly alter the properties of the resulting material. For instance, the nitrile group can enhance thermal stability and introduce polarity, which can be beneficial for applications requiring specific adhesion or dielectric properties.

The thermal behavior of copolymers containing related ethyl 2-cyano-3-phenyl-2-propenoates has been studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These studies show that the decomposition of such copolymers often occurs in multiple steps, indicating a complex degradation process influenced by the presence of the cyano-containing monomer units. researchgate.net

Based on these findings for structurally similar compounds, it can be inferred that this compound could potentially be used as a comonomer to impart specific functionalities to a range of polymers. The methyl and cyano groups on the phenyl ring would be expected to influence the reactivity of the monomer and the properties of the resulting copolymer.

Table 1: Potential Polymer Modification Applications (Inferred from Analogous Compounds)

| Polymer System | Potential Modification | Reference for Analogy |

| Poly(vinyl acetate) | Increased thermal stability, altered solubility | researchgate.net |

| Polystyrene | Enhanced polarity, modified refractive index | researchgate.net |

| Polyacrylates | Improved adhesion, tailored surface energy | researchgate.net |

Utilization as a Chemical Reagent or Coupling Agent in Synthesis

The chemical structure of this compound, featuring a reactive methylene (B1212753) group activated by both the cyano and the ester moieties, makes it a versatile reagent in organic synthesis. This reactivity is characteristic of cyanoacetate esters, which are widely used as building blocks for the synthesis of more complex molecules, including a variety of heterocyclic compounds. myskinrecipes.comwikipedia.org

While specific examples of this compound acting as a coupling agent are not prevalent in the literature, the general class of cyanoacetates is known to participate in various condensation and cyclization reactions. For instance, ethyl cyanoacetate is a key starting material in the synthesis of various pharmaceuticals. wikipedia.org

The presence of the cyano and ester groups allows for a range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be saponified or transesterified. The active methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Table 2: Potential Synthetic Transformations (Based on General Reactivity of Cyanoacetates)

| Reaction Type | Potential Product Class | Reagents |

| Knoevenagel Condensation | Substituted alkenes | Aldehydes or ketones, base catalyst |

| Michael Addition | Adducts with α,β-unsaturated compounds | Michael acceptors, base |

| Cyclization Reactions | Heterocyclic compounds (e.g., pyridines, pyrimidines) | Dinucleophiles |

| Hydrolysis (Nitrile) | Carboxylic acids | Acid or base, water |

| Reduction (Nitrile) | Primary amines | Reducing agents (e.g., LiAlH4) |

Research into Specialty Chemicals and Functional Materials

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of specialty chemicals and functional materials. The cyano group is a key component in many materials with interesting optical and electronic properties, such as nonlinear optical materials and liquid crystals.

The synthesis of complex molecules often involves the use of versatile building blocks like this compound. For example, a related compound, Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate, has been synthesized and its crystal structure determined, highlighting the utility of such molecules in constructing intricate molecular architectures. nih.gov The synthesis of this more complex molecule involved the reaction of 2-amino-4-(p-tolyl)octahydronaphthalene-1,3,3(2H)-tricarbonitrile with formic acid and HCl. nih.gov

Furthermore, the general class of cyanoacrylates is known for its application in adhesives and other materials where rapid polymerization is desired. While this compound itself is not a cyanoacrylate, its derivatives could potentially be explored for such applications. The modification of cyanoacrylate synthesis has been a subject of research to improve the properties of the resulting polymers for use as biodegradable adhesives. nih.gov

The development of new functional materials often relies on the design and synthesis of novel organic molecules. The structural motifs present in this compound suggest its potential as a starting point for the creation of new dyes, photographic materials, or components for organic electronic devices, although specific research in these areas has not been widely reported.

Advanced Analytical Methodologies for Research Scale Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography is an indispensable technique for assessing the purity of "Ethyl 2-(4-cyano-2-methylphenyl)acetate" and for its separation and quantification within reaction mixtures or formulations. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.

In a typical research setting, a reversed-phase HPLC method would be the initial approach for analyzing this compound. This technique separates molecules based on their hydrophobicity. While specific application notes for "this compound" are not extensively detailed in publicly available literature, a suitable method can be extrapolated from the analysis of structurally related aromatic esters and nitriles.

Key Research Findings:

The determination of purity for compounds similar to "this compound", such as cyanate (B1221674) esters, has been effectively achieved using reversed-phase HPLC. mdpi.com For instance, the purity of a bisphenol-based monocyanate ester was evaluated using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and deionized water. mdpi.com This approach effectively separates the main compound from its precursors and potential byproducts. The retention time of the analyte is a key parameter for identification, while the peak area from the chromatogram is used for quantification to determine purity.

For mixture analysis, HPLC is crucial for monitoring the progress of a chemical reaction producing "this compound". By taking aliquots from the reaction at different time intervals and analyzing them by HPLC, researchers can determine the consumption of reactants and the formation of the product and any impurities. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

A hypothetical HPLC method for the analysis of "this compound" could involve the parameters outlined in the interactive table below.

Interactive Data Table: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value | Rationale |

| Column | C18 (Octadecyl-silica), 5 µm, 4.6 x 250 mm | C18 is a common non-polar stationary phase suitable for the separation of moderately non-polar compounds like the target analyte. mdpi.com |

| Mobile Phase | Acetonitrile:Water (e.g., 86:14 v/v) | A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile) allows for the effective elution of the compound. mdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable analysis time. mdpi.com |

| Detection | UV-Vis Detector at 254 nm | Aromatic compounds with a cyano group typically exhibit strong UV absorbance, making 254 nm a common and effective detection wavelength. mdpi.com |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Temperature | Ambient (e.g., 25 °C) | Room temperature is often sufficient for robust and reproducible separations. |

Spectrophotometric Methods for Quantitative Analysis in Research Settings

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of "this compound" in solution, provided it is the only component that absorbs light at the chosen wavelength. This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Key Research Findings:

The quantitative determination of a substance using spectrophotometry first requires the identification of its wavelength of maximum absorbance (λmax). For aromatic compounds containing a cyano group, the λmax is typically in the ultraviolet region of the electromagnetic spectrum. For instance, the UV spectra of N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives, which also contain aromatic and nitrile functionalities, show absorption in the range of 266–414 nm. researchgate.net Similarly, phenolic temozolomide (B1682018) ester analogues containing a nitrile group are detected at wavelengths around 250 nm. mdpi.com

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of "this compound" of known concentrations at its λmax. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The choice of solvent is critical, as it can influence the λmax. Common solvents for UV-Vis spectroscopy include ethanol (B145695), methanol, and acetonitrile, chosen for their transparency in the UV region of interest.

The table below illustrates the typical data that would be generated in a spectrophotometric analysis for the quantification of "this compound".

Interactive Data Table: Example Data for Spectrophotometric Quantification of this compound

| Standard Solution Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.150 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| Unknown Sample | 0.455 |

Note: The λmax for this compound would need to be experimentally determined but is expected to be in the UV range based on its chemical structure.

Environmental Transformation and Academic Degradation Studies

Academic Investigations into Photochemical Degradation Pathways

The photochemical degradation of organic compounds is initiated by the absorption of light, which can lead to the breaking of chemical bonds. For Ethyl 2-(4-cyano-2-methylphenyl)acetate, the aromatic ring and the carbonyl group of the ester are the primary chromophores that can absorb environmental ultraviolet radiation.

While no specific studies on the photochemical degradation of this compound were found, research on other aromatic esters, such as phthalic acid esters, indicates potential degradation pathways. These studies suggest that photodegradation can proceed through several mechanisms, including the cleavage of the ester linkage. This would result in the formation of 2-(4-cyano-2-methylphenyl)acetic acid and ethanol (B145695). Another potential pathway is the hydroxylation of the aromatic ring, a common reaction for many aromatic compounds exposed to sunlight in aqueous environments. In the presence of photocatalysts like titanium dioxide (TiO2), which can be found in some environmental matrices, more extensive degradation, including ring opening, could occur.

Table 1: Potential Photochemical Degradation Pathways and Products of this compound (Inferred from Analogous Compounds)

| Potential Pathway | Key Reactions | Potential Products | Supporting Evidence from Analogous Compounds |

|---|---|---|---|

| Ester Photolysis | Cleavage of the ester bond (C-O) | 2-(4-cyano-2-methylphenyl)acetic acid, Ethanol | Studies on various aromatic esters show susceptibility to photocleavage. |

| Aromatic Ring Hydroxylation | Addition of hydroxyl radicals to the phenyl ring | Hydroxylated derivatives of this compound | Common degradation pathway for aromatic compounds in the presence of sunlight and reactive oxygen species. |

| Photocatalytic Oxidation | Advanced oxidation processes involving catalysts like TiO2 | Ring-opened products, complete mineralization to CO2 and H2O | Observed for many persistent organic pollutants in water treatment studies. |

Hydrolytic Stability and Transformation in Model Environmental Systems

Hydrolysis is a key abiotic degradation process for many organic compounds in aquatic environments. For this compound, the primary site of hydrolytic attack is the ester functional group.

The hydrolysis of the ester bond would yield 2-(4-cyano-2-methylphenyl)acetic acid and ethanol. The rate of this reaction is highly dependent on the pH of the surrounding water. Studies on the hydrolysis of ethyl phenylacetate (B1230308) and its substituted derivatives have shown that the reaction can be catalyzed by both acids and bases. rsc.org In general, ester hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions. The electronic properties of the substituents on the phenyl ring also play a role, with electron-withdrawing groups often accelerating the rate of alkaline hydrolysis.

The cyano (nitrile) group is also susceptible to hydrolysis, which would convert it first to an amide and then to a carboxylic acid. However, the hydrolysis of aromatic nitriles typically requires more extreme conditions (strong acid or base and/or high temperatures) than ester hydrolysis. semanticscholar.orgnih.gov Therefore, under typical environmental conditions, the hydrolysis of the ester group is expected to be the more significant transformation pathway.

Table 2: Hydrolytic Stability and Transformation of this compound

| Functional Group | Hydrolytic Reaction | Products | Environmental Relevance |

|---|---|---|---|

| Ethyl Ester | Cleavage of the ester linkage | 2-(4-cyano-2-methylphenyl)acetic acid and Ethanol | Considered a primary degradation pathway in aquatic environments, with the rate being pH-dependent. |

| Cyano (Nitrile) | Conversion to amide and then carboxylic acid | Ethyl 2-(4-carbamoyl-2-methylphenyl)acetate, Ethyl 2-(4-carboxy-2-methylphenyl)acetate | Generally slow under typical environmental pH and temperature conditions. May become more significant in specific microenvironments or over long time scales. |

Emerging Research Avenues and Future Directions

Development of Novel Catalysts for Efficient Synthesis

The efficient and selective synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. Future research could focus on developing advanced catalytic systems to produce Ethyl 2-(4-cyano-2-methylphenyl)acetate with high yield and purity, minimizing waste and harsh reaction conditions.

Current strategies for synthesizing related substituted phenylacetates often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which links boronic acids with alkyl halides. inventivapharma.com Future work could optimize these methods for the specific steric and electronic demands of the target molecule. A key area of development is the use of novel catalysts that offer enhanced activity and sustainability. For instance, nanocatalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Zn²⁺–mont-nano clay), have shown promise in catalyzing esterification and hydrolysis reactions under solvent-free conditions, presenting a green alternative to conventional methods. jetir.org Similarly, catalyst systems based on palladium acetate (B1210297) combined with specific phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (DPPF) are effective for the carbonylation of benzyl (B1604629) acetates, a reaction class relevant to phenylacetate (B1230308) synthesis. rsc.org

| Catalyst Type | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| Homogeneous (e.g., Pd/Phosphine Ligand Complexes) | High activity and selectivity, well-understood mechanisms. | Developing ligands that promote Csp²-Csp³ coupling and tolerate cyano/ester groups. |

| Heterogeneous (e.g., Pd on ZnO Nanoparticles) | Easy separation and recyclability, operational simplicity. organic-chemistry.org | Ensuring catalyst stability and preventing leaching of the metal. |

| Nanocatalysts (e.g., Metal-Exchanged Clays) | High surface area, potential for unique reactivity, environmentally benign. jetir.org | Optimizing metal loading and reaction conditions for high conversion rates. |

| Dual Catalysis (e.g., Palladium/Norbornene) | Enables multi-step, one-pot reactions for complex functionalization. | Exploring ortho-functionalization pathways on the phenyl ring. |

Exploration of Unconventional Reactivity Modes and Synthetic Pathways

The functional groups of this compound—the nitrile, the ester, and the activated aromatic ring—offer a rich landscape for exploring novel chemical transformations. Future research can move beyond predictable reactions to uncover unconventional reactivity.

The cyano group is highly versatile; while it can be hydrolyzed to a carboxylic acid or reduced to an amine, it also serves as a key partner in cycloadditions and as a directing group in C-H activation. chemistrysteps.com Modern methods for cyanation of aromatic C-H bonds, often using non-metallic, electrophilic cyano sources, could be inverted to use the nitrile as a handle for further functionalization. researchgate.netresearchgate.net The ester group can be modified, but the adjacent acidic methylene (B1212753) proton allows for various condensation and alkylation reactions.

Furthermore, the field of C-H activation, particularly using transition metals like rhodium and palladium, offers a powerful strategy for directly functionalizing the aromatic ring at positions dictated by existing substituents. acs.org Research could investigate the directing-group potential of the acetate or methyl groups to achieve selective C-H annulation or arylation, building complex heterocyclic systems onto the core structure.

| Functional Group | Conventional Reactivity | Potential Unconventional Exploration |

|---|---|---|

| Cyano Group (-CN) | Hydrolysis to acid; Reduction to amine. chemistrysteps.com | Participation in cycloaddition reactions; Use as an electrophilic cyanide acceptor; Directing group for ortho-metalation. |

| Ethyl Acetate Group (-CH₂COOEt) | Hydrolysis; Transesterification; Condensation at α-carbon. | Use in radical-based transformations; Oxidative coupling reactions. |

| Aromatic Ring | Electrophilic aromatic substitution. | Transition-metal-catalyzed C-H activation/functionalization at positions ortho to the methyl or acetate groups. acs.org |

| Methyl Group (-CH₃) | Oxidation. | Benzylic C-H functionalization; Use as a weak directing group in metal-catalyzed reactions. |

Integration with Nanotechnology and Advanced Material Architectures

The structural features of this compound make it a potential candidate for applications in materials science and nanotechnology. Aromatic compounds are foundational to many advanced materials, and the specific substituents on this molecule could impart unique properties.

The presence of an aromatic ring and a polar nitrile group suggests the possibility of π-π stacking and dipole-dipole interactions, which are crucial for the self-assembly of organic molecules into ordered nanostructures. Phenolic and aromatic compounds are known to interact with and stabilize nanoparticles or form functional coatings. nih.gov Future research could explore the use of this molecule, or its hydrolyzed derivatives, as a capping agent for metal nanoparticles (e.g., gold or silver), potentially influencing their electronic or catalytic properties. nih.gov

Furthermore, cyanophenyl-containing molecules can be precursors to polymers or organic frameworks with applications in electronics (e.g., organic light-emitting diodes - OLEDs) or as sensors. The nitrile group's electronic properties could be harnessed in the design of materials with specific optical or charge-transport characteristics.

| Nanotechnology Application | Relevant Molecular Feature | Research Objective |

|---|---|---|

| Surface Functionalization of Nanoparticles | Aromatic ring, ester/carboxyl group (post-hydrolysis). | To create stable, functionalized nanoparticles for drug delivery or catalysis. nih.gov |

| Organic Semiconductor Precursor | Aromatic system, cyano group (electron-withdrawing). | To synthesize conjugated materials for use in organic electronics. |

| Self-Assembled Monolayers | π-system of the phenyl ring, polar end-groups. | To form ordered thin films on surfaces for sensing or molecular electronics. |

| Component of Metal-Organic Frameworks (MOFs) | Carboxylate (post-hydrolysis) and nitrile functionalities as linkers. | To design porous materials for gas storage or separation. |

Predictive Modeling and In Silico Design for Optimized Chemical Behavior

Before embarking on extensive experimental work, computational chemistry provides powerful tools to predict the behavior of molecules and guide research. For a compound like this compound, in silico methods are an essential first step in exploring its potential.

Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and reactivity indices. mdpi.comresearchgate.net This information can predict the most likely sites for nucleophilic or electrophilic attack, helping to design synthetic pathways and understand reactivity. scilit.com Furthermore, DFT can model spectroscopic properties (NMR, IR), which would be invaluable for characterizing the compound once it is synthesized.

Molecular docking simulations could predict the binding affinity of the molecule with various biological targets, such as enzymes or protein receptors. ijpsr.comnih.gov This approach is crucial for early-stage drug discovery, allowing for the virtual screening of its potential as a therapeutic agent. Based on these initial simulations, derivatives could be designed in silico with modified functional groups to optimize binding and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

| Computational Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics, spectroscopic signatures. researchgate.netscilit.com | Guiding synthesis, predicting reactivity, and confirming experimental characterization. |

| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. ijpsr.com | Identifying potential therapeutic targets and initiating drug discovery efforts. |

| Molecular Dynamics (MD) Simulation | Conformational stability and dynamics of the molecule and its complexes. scilit.com | Assessing the stability of ligand-protein interactions over time. |

| ADMET Prediction | Pharmacokinetic properties (e.g., solubility, permeability) and toxicity profile. nih.gov | Prioritizing derivatives with favorable drug-like properties for synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.